

Stat3-IN-35: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Stat3-IN-35	
Cat. No.:	B15611685	Get Quote

Product Information and Solubility

Stat3-IN-35 is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation.[1][2][3] This inhibition of STAT3 phosphorylation prevents its translocation to the nucleus, thereby blocking the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.[1][2] **Stat3-IN-35** has demonstrated significant antiproliferative activity in cancer cell lines, such as those for triple-negative breast cancer (TNBC), and has shown antitumor effects in xenograft models.[1][2][4]

Solubility Data

The solubility of a compound is a critical factor for its use in in vitro and in vivo experiments. While specific quantitative solubility data for **Stat3-IN-35** is not widely published, practical application data from suppliers indicates its solubility in Dimethyl Sulfoxide (DMSO). A stock solution with a concentration of 40 mg/mL in DMSO has been used for the preparation of in vivo formulations.[4] For comparison, other STAT3 inhibitors also exhibit good solubility in DMSO.

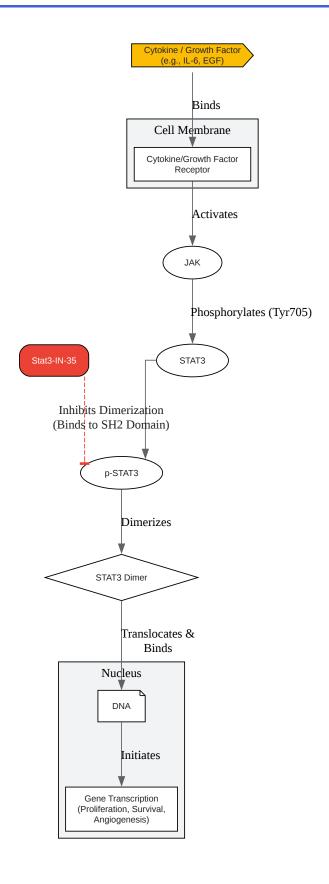


Compound	Solvent	Solubility
Stat3-IN-35	DMSO	A stock solution of 40 mg/mL is achievable for creating formulations.[4]
Stattic	DMSO	≥10.56 mg/mL (>10 mM)[5]
STAT3-IN-1	DMSO	125 mg/mL[6]

STAT3 Signaling Pathway and Mechanism of Inhibition

The canonical STAT3 signaling pathway is a key regulator of cellular processes.[7] The pathway is activated by various cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF).[1] This activation leads to a cascade of events culminating in the transcription of specific genes. **Stat3-IN-35** acts as an antagonist in this pathway.





Click to download full resolution via product page

Caption: The STAT3 signaling pathway and the inhibitory action of Stat3-IN-35.



Experimental Protocols Preparation of Stat3-IN-35 Stock Solution

This protocol describes the preparation of a concentrated stock solution of **Stat3-IN-35** in DMSO.

Materials:

- Stat3-IN-35 (powder form)
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Optional: Ultrasonic bath

Protocol:

- Bring the vial of **Stat3-IN-35** powder and DMSO to room temperature.
- Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for a 40 mg/mL stock solution, add 25 μL of DMSO to 1 mg of Stat3-IN-35).
- Add the calculated volume of DMSO to the vial containing the **Stat3-IN-35** powder.
- Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
- If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes and/or sonicate in an ultrasonic bath for a short period.[5]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term stability.[4][6]



Note on DMSO: DMSO is hygroscopic; use freshly opened or anhydrous grade DMSO for best results.[6] Sterilization of the DMSO stock is generally not required as DMSO has sterilizing properties.[4]

Workflow for In Vitro Cell-Based Assays

The following diagram outlines a general workflow for testing the efficacy of **Stat3-IN-35** in a cell-based assay, such as a cell viability or a Western blot assay.

Caption: General experimental workflow for in vitro testing of **Stat3-IN-35**.

Protocol: Inhibition of STAT3 Phosphorylation (Western Blot)

This protocol is designed to assess the ability of **Stat3-IN-35** to inhibit cytokine-induced STAT3 phosphorylation in a cancer cell line.

Materials:

- Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231)
- · Complete cell culture medium
- Stat3-IN-35 stock solution (in DMSO)
- Cytokine for stimulation (e.g., IL-6 or Oncostatin M)
- Phosphate-Buffered Saline (PBS)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, transfer apparatus, and related reagents
- Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-β-actin
- HRP-conjugated secondary antibody



Chemiluminescence substrate

Protocol:

- Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
- Serum Starvation: If necessary for the cell line, replace the growth medium with a low-serum or serum-free medium for 4-12 hours before treatment.
- Inhibitor Treatment: Treat the cells with various concentrations of Stat3-IN-35 (e.g., 0.5, 1, 5, 10 μM) for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control (ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%).
- Cytokine Stimulation: Add a stimulating cytokine (e.g., 40 ng/mL Oncostatin M) to the media for the last 5-30 minutes of the incubation period to induce STAT3 phosphorylation.[8] Include an unstimulated control.
- Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
- Protein Quantification: Centrifuge the lysates at high speed (≥10,000 x g) for 15 minutes at
 4°C.[1] Collect the supernatant and determine the protein concentration using a BCA assay.
- Western Blot:
 - Normalize protein samples and prepare them with Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
 - o Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and β-actin overnight at 4° C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Visualize the protein bands using a chemiluminescence detection system.
- Analysis: Quantify the band intensities. The level of phospho-STAT3 should be normalized to total STAT3 to assess the specific inhibitory effect of Stat3-IN-35.

Safety and Handling

- DMSO: DMSO is a powerful solvent that can penetrate the skin.[9] It may carry dissolved substances with it. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and its solutions.
- **Stat3-IN-35**: The toxicological properties of **Stat3-IN-35** have not been fully elucidated. Handle with care as you would with any research chemical.
- Disposal: Dispose of all chemical waste according to your institution's guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. STAT3-IN-35 | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 PubChem [pubchem.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Stat3-IN-35: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611685#stat3-in-35-solubility-in-dmso]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com